molecular formula C17H13N3O2 B1204563 3-(1H-benzimidazol-2-yl)-6-methoxy-1-benzopyran-2-imine

3-(1H-benzimidazol-2-yl)-6-methoxy-1-benzopyran-2-imine

Cat. No. B1204563
M. Wt: 291.3 g/mol
InChI Key: CGPDLANLOXPJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-benzimidazol-2-yl)-6-methoxy-1-benzopyran-2-imine is a 1-benzopyran.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Biological Activity Studies : Uma et al. (2017) described the synthesis of compounds similar to "3-(1H-benzimidazol-2-yl)-6-methoxy-1-benzopyran-2-imine," which demonstrated toxicity to bacteria, especially those with chlorine and methoxy groups. This suggests potential antimicrobial applications (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
  • Microwave-assisted Synthesis : Bouattour et al. (2017) developed a microwave-assisted reaction to synthesize related compounds, highlighting the ease of isolation and good yields, which could be significant for industrial synthesis and applications (Bouattour, Fakhfakh, Abid, Paquin, Ammar, & Bazureau, 2017).
  • Regioselective Synthesis : Kheder et al. (2014) focused on the regioselective synthesis of pyrazole scaffolds attached to benzothiazole and benzimidazole moieties, suggesting versatility in creating structurally diverse compounds (Kheder, Mabkhot, Zahian, & Mohamed, 2014).

Potential Applications

  • Anti-diabetic Studies : Ibraheem et al. (2020) synthesized benzimidazole-pyrazoline hybrid molecules, including structures similar to the compound , and evaluated their anti-diabetic potential through α-glucosidase inhibition activity (Ibraheem, Ahmad, Ashfaq, Aslam, Khan, & Sultan, 2020).
  • Anticancer Activity : Srimanth et al. (2002) synthesized derivatives and evaluated their in vitro anticancer activity, indicating the potential therapeutic applications of these compounds (Srimanth, Rao, & Krishna, 2002).
  • Antimicrobial Activity : Ajani et al. (2016) synthesized benzimidazole derivatives and investigated their antimicrobial activity, showing that these compounds exhibit marked potency as antimicrobial agents (Ajani, Aderohunmu, Olorunshola, Ikpo, & Olanrewaju, 2016).

properties

Product Name

3-(1H-benzimidazol-2-yl)-6-methoxy-1-benzopyran-2-imine

Molecular Formula

C17H13N3O2

Molecular Weight

291.3 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-imine

InChI

InChI=1S/C17H13N3O2/c1-21-11-6-7-15-10(8-11)9-12(16(18)22-15)17-19-13-4-2-3-5-14(13)20-17/h2-9,18H,1H3,(H,19,20)

InChI Key

CGPDLANLOXPJHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N)C(=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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